Chemical properties of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
Chemical properties of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one
An In-Depth Technical Guide to 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one: Properties, Synthesis, and Therapeutic Potential
Introduction: A Scaffold of Pharmacological Interest
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for substituent groups, making it an ideal starting point for the rational design of targeted therapeutic agents. This guide focuses on a specific, functionally rich derivative: 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one .
The introduction of a benzyl group at the N-2 position and a bromine atom at the C-5 position endows the parent molecule with distinct chemical properties and strategic advantages for drug development. The benzyl group can modulate lipophilicity and engage in crucial hydrophobic or π-stacking interactions within biological targets. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications through cross-coupling reactions. This dual-functionality makes the title compound a highly valuable intermediate for generating diverse chemical libraries aimed at discovering novel therapeutics, particularly in oncology where related scaffolds have shown significant promise.[2][3]
Physicochemical and Structural Properties
The fundamental properties of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one are derived from its constituent parts. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs.
| Property | Value | Source / Method |
| Molecular Formula | C₁₆H₁₄BrNO | Calculated |
| Molecular Weight | 316.20 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white solid | Inferred from analogs |
| XLogP3 | ~3.8 | Predicted (Analogy to parent C₁₆H₁₅NO[4]) |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 1 (Lactam oxygen) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Structural Characterization
The synthesis of the title compound is conceptually straightforward, relying on established and robust chemical transformations. The most logical approach involves the N-alkylation of the corresponding lactam precursor.
General Synthesis Workflow
The primary synthetic route involves a nucleophilic substitution reaction where the nitrogen atom of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one attacks benzyl bromide in the presence of a suitable base. This method is efficient and widely used for the N-alkylation of amides and lactams.
Experimental Protocol: N-Benzylation
This protocol is a representative example based on standard literature procedures for N-alkylation.
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Preparation : To a solution of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Activation : Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the lactam.
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Alkylation : Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Work-up : Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
Structural Characterization: Predicted Spectral Data
Confirmation of the molecular structure relies on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[5][6]
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~8.1 (d, 1H, Ar-H), ~7.5-7.2 (m, 7H, Ar-H), ~4.8 (s, 2H, N-CH₂-Ph), ~3.6 (t, 2H, C4-H₂), ~3.0 (t, 2H, C3-H₂) |
| ¹³C NMR | δ (ppm): ~164 (C=O), ~140-125 (Ar-C), ~50 (N-CH₂-Ph), ~40 (C4), ~28 (C3) |
| IR (KBr, cm⁻¹) | ~1680 (C=O, lactam amide), ~1600, 1480 (C=C, aromatic), ~700-800 (C-Br) |
| MS (ESI) | [M+H]⁺: 316.0, 318.0 (characteristic isotopic pattern for bromine) |
Chemical Reactivity and Derivatization Potential
The true value of 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one in drug discovery lies in its potential for chemical diversification. The molecule possesses two primary sites for modification: the C5-bromo substituent and the lactam carbonyl group.
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Palladium-Catalyzed Cross-Coupling Reactions : The aryl bromide at the C-5 position is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic and modular introduction of diverse functional groups to explore Structure-Activity Relationships (SAR).
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Suzuki Coupling : Reaction with boronic acids or esters introduces new aryl or heteroaryl rings.
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Sonogashira Coupling : Reaction with terminal alkynes provides access to alkynyl derivatives.
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Buchwald-Hartwig Amination : Forms C-N bonds, allowing for the introduction of various amine functionalities.
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Lactam Reduction : The amide carbonyl can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 2-benzyl-5-bromo-1,2,3,4-tetrahydroisoquinoline.[7] This transformation converts the planar amide into a tetrahedral amine center, fundamentally altering the molecule's shape and basicity, which can have profound effects on its pharmacological profile.
Applications in Medicinal Chemistry
While the direct biological activity of the title compound is not extensively documented, the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its bromo-substituted analogs are featured in compounds with significant therapeutic potential, especially as anticancer agents.[1]
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Anticancer Activity : Studies on related scaffolds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have demonstrated potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines.[2][3][8][9] These compounds have been shown to inhibit critical signaling pathways, such as VEGFR-2, and induce apoptosis. The structural similarity suggests that 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one is a promising starting point for developing novel kinase inhibitors or other anticancer agents.
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Enzyme Inhibition : The isoquinoline core is known to interact with a variety of enzymes. Derivatives of 3,4-dihydroisoquinoline have been developed as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are targets for neurodegenerative disorders and depression.[10]
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Fragment-Based Drug Discovery (FBDD) : The title compound can be viewed as a high-value fragment for FBDD. The bromo-substituent provides a vector for fragment evolution, allowing researchers to "grow" the molecule into a specific binding pocket of a target protein once an initial low-affinity hit is identified.
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]
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Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (N.d.). Indian Academy of Sciences. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Apollo - University of Cambridge Repository. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. PubMed. Available at: [Link]
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PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. National Center for Biotechnology Information. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Center for Biotechnology Information (PMC). Available at: [Link]
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Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]
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Al-Hiari, Y. M., et al. (2017). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available at: [Link]
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Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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